molecular formula C11H13NO3 B1504667 3-(2,5-Dimethoxyphenyl)prop-2-enamide CAS No. 849061-96-7

3-(2,5-Dimethoxyphenyl)prop-2-enamide

Cat. No.: B1504667
CAS No.: 849061-96-7
M. Wt: 207.23 g/mol
InChI Key: LNVZPQDKKCSROU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)prop-2-enamide is an enamide derivative characterized by a central α,β-unsaturated carbonyl system conjugated to a 2,5-dimethoxyphenyl ring. Its molecular formula is C₁₇H₁₇NO₃, with an (E)-configuration confirmed by its SMILES string (COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CC=C2) and InChIKey (SHCGJEMNCXKPBZ-DHZHZOJOSA-N) .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZPQDKKCSROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698697
Record name 3-(2,5-Dimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849061-96-7
Record name 3-(2,5-Dimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Chemistry

In organic synthesis, 3-(2,5-Dimethoxyphenyl)prop-2-enamide serves as an important intermediate for producing various amide chalcones. These intermediates are valuable for further chemical transformations and functionalization due to their reactivity and versatility.

Biological Studies

The compound has been investigated for its potential neuropharmacological effects. Studies suggest that it may interact with serotonin receptors, which could lead to hallucinogenic effects similar to those observed with other psychoactive compounds. This interaction is crucial for understanding its mechanism of action in neurobiology.

Medicinal Chemistry

One of the notable applications of this compound is in the synthesis of Entacapone, a drug used in the treatment of Parkinson’s disease. The compound's ability to inhibit catechol-O-methyltransferase (COMT) makes it a significant player in enhancing dopaminergic activity in the brain .

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized as a flavoring agent in various food products due to its aromatic properties derived from the methoxy groups .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of substituted chalcones including derivatives of this compound. The results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Synthesis Optimization

Research conducted by Suwito et al. demonstrated an efficient two-step synthesis method for producing this compound with high yield and purity. The study highlighted the importance of optimizing reaction conditions such as temperature and solvent choice to enhance product formation .

Mechanism of Action

3-(2,5-Dimethoxyphenyl)prop-2-enamide is similar to other phenylpropionic acid derivatives, such as 3-(2,5-dimethoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)propionamide. its unique structure, particularly the presence of the amide group, sets it apart and may confer distinct biological and chemical properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity (IC₅₀ or Notes) Source
3-(2,5-Dimethoxyphenyl)prop-2-enamide Enamide + 2,5-dimethoxyphenyl Methoxy (positions 2,5) Not reported
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Enamide + 4-methoxyphenyl 4-Methoxy, dihydroxyethylamine Anti-inflammatory (IC₅₀ = 17.00 µM for analog)
5-[3-(2,5-Dimethoxyphenyl)prop-2-enylidene]-hexahydropyrimidine-4,6-dione Enamide fused to pyrimidine 2,5-Dimethoxyphenyl + heterocyclic core Structural data only
3-(2,5-Dimethoxyphenyl)-1,1,1-trifluoropropan-2-ol Alcohol + 2,5-dimethoxyphenyl Trifluoromethyl, hydroxyl Fluorinated derivative; no bioactivity data

Key Observations:

Substituent Position and Electronic Effects: The 2,5-dimethoxy substitution in the target compound contrasts with 4-methoxy in analogs (e.g., compound 1 from ). The para-methoxy group in analogs may enhance resonance stabilization, whereas ortho/meta methoxy groups in the target compound could impose steric hindrance or alter dipole interactions .

Biological Activity Trends :

  • While the target compound lacks reported bioactivity, structurally related enamide N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (compound 1 in ) shows significant anti-inflammatory activity (IC₅₀ = 17.00 µM), surpassing the positive control quercetin . This suggests that hydroxyl and methoxy substitutions on both the phenyl ring and amide side chain enhance anti-inflammatory potency.

Heterocyclic Modifications :

  • ’s pyrimidine-fused derivative demonstrates how embedding the enamide within a heterocyclic scaffold alters conformational flexibility. Such modifications may impact binding to enzymatic targets or solubility profiles .

Biological Activity

3-(2,5-Dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by a prop-2-enamide backbone with a 2,5-dimethoxyphenyl substituent. The presence of methoxy groups enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy groups are believed to play a significant role in enhancing binding affinity and specificity, potentially modulating various biological pathways.

Anticancer Activity

Research has indicated that derivatives of phenylpropanoids, including this compound, exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth effectively. A notable finding from a study indicated that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of related compounds has been shown to be effective in reducing oxidative damage in cellular models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have reported that various derivatives exhibit significant inhibition against a range of microbial strains, suggesting potential applications in treating infections.

Study on Anticancer Activity

In a recent study evaluating the anticancer effects of phenylpropanoids, this compound was tested against human cancer cell lines. The results indicated an IC50 value of approximately 25 µM, demonstrating its potential as an effective anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as tyrosinase. These studies suggest that the compound's structural features facilitate strong interactions with active sites on these proteins, which could be pivotal for its biological effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
(2E)-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamideLacks methoxy on second ringModerate anticancer activity
(2E)-N-(4-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamideDifferent substituentsLower antioxidant activity

The presence of methoxy groups on both phenyl rings in this compound significantly enhances its chemical reactivity and biological activity compared to similar compounds.

Preparation Methods

Reaction Scheme

  • Reactants:
    • 2,5-Dimethoxybenzaldehyde (aromatic aldehyde)
    • Amide-containing active methylene compound (e.g., cyanoacetamide or propiolamide derivatives)
  • Catalyst/Base: Piperidine or other mild organic bases
  • Solvent: Ethanol or toluene
  • Conditions: Reflux for 4-6 hours
  • Product: this compound (E-configuration predominant)

Mechanism and Notes

  • The base deprotonates the active methylene group, generating a nucleophilic carbanion.
  • This carbanion attacks the aldehyde carbonyl carbon, forming a β-hydroxy intermediate.
  • Subsequent elimination of water yields the α,β-unsaturated amide.
  • The reaction favors the E-isomer due to steric and electronic factors, confirmed by NMR NOESY studies in related compounds.

Amide Formation by Coupling Reactions

In some synthetic routes, the amide functionality is introduced via coupling of the corresponding cinnamic acid derivative with an amine.

Typical Procedure

  • Starting Material: Substituted cinnamic acid (e.g., 3-(2,5-dimethoxyphenyl)acrylic acid)
  • Amine: Ammonia or primary amines
  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt)
  • Solvent: Anhydrous dichloromethane (CH2Cl2)
  • Conditions: Reflux for 8-10 hours
  • Workup: Extraction with ethyl acetate, washing with acid and base solutions, drying, and purification by recrystallization or chromatography.

Alternative Synthetic Routes

SiO2-Supported Green Synthesis

  • A green chemistry approach involves a silica-supported Wittig reaction to synthesize cinnamamides and related compounds.
  • This method uses SiO2 as a solid support to facilitate the reaction under milder conditions with easier purification steps.

Multi-Step Synthesis via Cyanoacetylation and Knoevenagel Condensation

  • Initial preparation of cyanoacetylated intermediates by reaction of amines with cyanoacetyl derivatives.
  • Followed by Knoevenagel condensation with aromatic aldehydes catalyzed by piperidine to yield the desired α,β-unsaturated amide.

Summary of Key Preparation Methods

Method Reactants/Starting Materials Catalyst/Conditions Advantages References
Knoevenagel Condensation 2,5-Dimethoxybenzaldehyde + Amide derivative Piperidine, reflux in ethanol or toluene High yield, straightforward
Amide Coupling via EDCI/HOBt 3-(2,5-Dimethoxyphenyl)acrylic acid + Amine EDCI/HOBt, reflux in CH2Cl2 Mild conditions, good selectivity
SiO2-Supported Wittig Reaction Phosphonium salt + aldehyde on SiO2 Solid support, mild temperature Green, easy purification
Multi-step Cyanoacetylation + Knoevenagel Amines + cyanoacetyl derivatives + aldehydes Piperidine, reflux Efficient for functionalized derivatives

Detailed Research Findings and Analytical Data

  • Isomer Configuration: The E-configuration of the double bond in this compound is confirmed by 2D NOESY NMR, showing spatial separation of vinyl and amide protons.
  • Yields: Typical yields for Knoevenagel condensation range from 70% to 85%. Amide coupling reactions yield 75%-80% of the target compound.
  • Spectroscopic Characterization:
    • IR shows characteristic amide C=O stretch near 1660 cm⁻¹ and aromatic C=C stretches around 1600 cm⁻¹.
    • ^1H NMR displays vinyl protons as doublets with coupling constants ~16-18 Hz indicating trans (E) geometry. Aromatic methoxy protons appear as singlets near 3.7-3.9 ppm.
    • Mass spectrometry confirms molecular ion peak at m/z 207 corresponding to C11H13NO3.

Q & A

Basic: What are the standard synthetic routes for 3-(2,5-Dimethoxyphenyl)prop-2-enamide, and how is its purity validated?

Methodological Answer:
The compound is typically synthesized via condensation reactions between 2,5-dimethoxycinnamic acid derivatives and amines. For example, microwave-assisted synthesis (common in similar enamide derivatives) can enhance reaction efficiency . Post-synthesis, purity is validated using:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%).
  • 1H/13C NMR Spectroscopy to verify structural integrity, with emphasis on characteristic peaks:
    • Olefinic protons (δ 6.8–7.5 ppm, doublets, J = 15–16 Hz) confirming the trans-configuration of the enamide .
    • Methoxy groups (δ 3.7–3.9 ppm, singlet) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and non-covalent interactions. Key steps include:

  • Crystal Growth : Slow evaporation of a saturated DCM/hexane solution at 4°C to obtain diffraction-quality crystals .
  • Data Collection : Using MoKα radiation (λ = 0.71073 Å) and a CCD detector at 140 K to minimize thermal motion artifacts .
  • Refinement with SHELXL : The software refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions) .
  • Validation : Compare experimental bond lengths (e.g., C=C at ~1.34 Å) with DFT-calculated values to confirm accuracy .

Basic: What spectroscopic techniques are essential for characterizing substituent effects on the enamide core?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies key functional groups:
    • Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=C (1620–1640 cm⁻¹) .
  • UV-Vis Spectroscopy : Monitors π→π* transitions (λmax ~280–320 nm) to assess electronic effects of methoxy substituents .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions and confirms regiochemistry .

Advanced: How can researchers address contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) and compare with experimental MIC values .
  • MD Simulations : Run 100-ns trajectories to assess dynamic binding stability if in vitro activity contradicts static docking scores .
  • SAR Analysis : Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl) and correlate with bioassay results to refine predictive models .

Basic: What are the stability considerations for this compound under storage conditions?

Methodological Answer:

  • Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~180°C, requiring storage below 25°C .
  • Light Sensitivity : Protect from UV exposure (use amber vials) to prevent [2+2] photodimerization of the enamide moiety.
  • Hygroscopicity : Karl Fischer titration shows <0.5% water uptake; store under nitrogen or desiccated conditions .

Advanced: How can researchers leverage crystallographic data to optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., hydrogen bonds, π-stacking) that reduce solubility. Modify substituents to disrupt these interactions .
  • Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance aqueous solubility while retaining bioactivity .
  • Salt Formation : React with HCl or sodium citrate to improve pharmacokinetic profiles .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H2O/MeCN) with MRM transitions for quantification (LOD: 0.1 ng/mL) .
  • Microbial Assays : Broth microdilution (CLSI guidelines) to determine MIC/MBC against S. aureus or C. albicans .

Advanced: How do steric and electronic effects of the 2,5-dimethoxy groups influence the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) level reveals methoxy groups increase electron density on the aromatic ring, enhancing electrophilic substitution at the para position .
  • Kinetic Studies : Monitor reaction rates in nucleophilic acyl substitutions (e.g., with amines) to quantify steric hindrance from the ortho-methoxy group .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (CAS 10538-49-5 has no acute toxicity data but assume irritant properties) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste Disposal : Incinerate in a certified hazardous waste facility (no EPA toxicity data; treat as harmful) .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site interactions .
  • Fluorescence Quenching : Monitor tryptophan emission changes in target enzymes (e.g., fungal lanosterol demethylase) upon ligand binding .

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